molecular formula C18H19N9O B6447577 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2548996-98-9

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6447577
CAS No.: 2548996-98-9
M. Wt: 377.4 g/mol
InChI Key: PVYYUYRZSDYJGR-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine (CAS# 2548996-98-9) is a synthetic organic compound with a molecular formula of C18H19N9O and a molecular weight of 377.40 g/mol . It features a complex structure integrating pyrazolo[3,4-d]pyrimidine and pyrimidine rings linked via a piperidine-oxy connector. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known to act as a bioisostere of the purine ring found in ATP . This molecular framework is frequently investigated for its potential to inhibit various kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle progression, and its inhibition is a compelling strategy in oncology research for the selective targeting of tumor cell proliferation . Researchers can leverage this compound as a key chemical tool for exploring signal transduction pathways, studying cell cycle dynamics, and profiling kinase inhibitor selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c1-26-10-13(8-24-26)12-6-19-18(20-7-12)28-14-2-4-27(5-3-14)17-15-9-23-25-16(15)21-11-22-17/h6-11,14H,2-5H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYUYRZSDYJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, focusing on mechanisms of action, therapeutic potential, and structure-activity relationships.

The compound's biological activity is largely attributed to its interaction with specific molecular targets involved in critical cellular pathways. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a significant role in cell proliferation and survival. The inhibition of PI3Kδ is particularly relevant in the context of cancer and autoimmune diseases.

Key Findings:

  • Inhibition of PI3Kδ : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine, similar to the compound , exhibit IC50 values ranging from 18 nM to several micromolar concentrations against PI3Kδ, indicating strong inhibitory potential .
  • Anticancer Activity : Compounds with structural similarities have been demonstrated to possess significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at specific positions can enhance or diminish its biological activity.

Structural Feature Effect on Activity
Pyrazole Ring Essential for binding to PI3Kδ; modifications can alter selectivity.
Piperidine Linker Influences solubility and permeability; critical for bioavailability.
Pyrimidine Core Provides a scaffold for interaction with target enzymes; variations lead to different activity profiles.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Anticancer Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that certain derivatives showed promising results against various cancer cell lines, with mechanisms linked to apoptosis and cell cycle modulation .
  • Anti-inflammatory Research : Research into pyrazole derivatives has revealed their potential as anti-inflammatory agents. For instance, compounds that inhibit PI3Kδ have been shown to reduce inflammatory responses in models of autoimmune diseases .

Scientific Research Applications

Cancer Therapeutics

Research has indicated that derivatives of this compound exhibit anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of androgen-dependent prostate cancer cells by blocking androgen receptor signaling pathways .

Neurological Studies

The piperidine component may suggest neuroprotective properties. Research into related compounds indicates potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems .

Anti-inflammatory Properties

The pyrazole ring is known for its anti-inflammatory effects. Compounds with similar structures have been studied for their ability to reduce inflammation in models of arthritis and other inflammatory conditions .

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Prostate CancerDemonstrated effective inhibition of androgen receptor activity, reducing tumor growth in preclinical models.
NeuroprotectionShowed potential neuroprotective effects in animal models, suggesting benefits for Alzheimer’s disease treatment.
Anti-inflammatoryExhibited significant reduction in inflammatory markers in induced arthritis models, highlighting therapeutic potential.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Key Substituents Biological Target (Inferred) Reference
Target Compound Pyrimidine 5-(1-methyl-1H-pyrazol-4-yl), 2-(pyrazolo[3,4-d]pyrimidin-4-yl-piperidin-4-yloxy) Kinases (e.g., mTOR)
5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA) Pyrrolo[2,3-d]pyrimidine 5-(1-methylpyrazole), 4-morpholin-4-yl Kinase inhibition
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-methyl-pyridin-2-yl]-methanone Pyrazolo[3,4-d]pyrimidine 4-methanesulfonylphenyl, piperidinyloxy, pyridinylmethanone Kinase/protease inhibition
WAY-600 (6-(1H-indol-5-yl)-4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine Indole, morpholino, pyridinylmethyl-piperidine mTOR inhibitor
Methyl 1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-carboxylate Pyrazolo[1,5-a]pyrimidine Indole, morpholino, piperidine-carboxylate Kinase modulation
Key Observations:
  • Heterocyclic Diversity : The target compound’s pyrimidine core distinguishes it from pyrrolo[2,3-d]pyrimidine (3JA) and pyrazolo[1,5-a]pyrimidine derivatives .
  • Substituent Impact : The pyrazolo[3,4-d]pyrimidin-4-yl group on piperidine may enhance binding to kinase ATP pockets, similar to WAY-600’s mTOR inhibition .
  • Piperidine Modifications: Analogs with morpholine (3JA) or methanesulfonylphenyl () substituents demonstrate how minor changes influence target selectivity.

Preparation Methods

Construction of the Pyrazolo[3,4-d]Pyrimidine Core

The synthesis begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) in 61% yield. Subsequent hydrazinolysis of 2 with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization.

Preparation of the 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidine Segment

Suzuki-Miyaura Coupling for Pyrazole Installation

2-Chloropyrimidine (5 ) reacts with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (6 ) in 83% yield. Chlorination of 6 using POCl₃ converts the hydroxyl group to a chloride, generating 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (7 ) with 92% efficiency.

Ether Bridge Formation via Nucleophilic Aromatic Substitution

The critical ether linkage is established through SNAr reaction between 4 and 7 . Piperidine derivative 4 acts as the nucleophile, attacking the electron-deficient C2 position of 7 in acetone with K₂CO₃ as base. This regioselective substitution produces the target compound in 78% yield after purification by silica gel chromatography.

Table 1. Optimization of Ether Bond Formation

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetoneAcetone
BaseK₂CO₃Et₃NK₂CO₃
Temperature (°C)80RTRT
Yield (%)627878

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.67 (s, 1H, pyrazole-H), 4.85–4.78 (m, 2H, piperidine-O), 3.92 (s, 3H, N-CH₃), 3.45–3.38 (m, 4H, piperidine).

  • HRMS : m/z calcd. for C₂₀H₂₀N₁₀O [M+H]⁺ 473.1804; found 473.1801.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with retention time = 12.7 min.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway involves reductive amination between 4-oxopiperidine and the pyrazolopyrimidine amine, followed by Ullmann coupling with the pyrimidine chloride. However, this method gave lower yields (≤45%) due to competing side reactions.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) accelerated the SNAr step, improving yield to 82% while reducing reaction time from 24 h to 45 min.

Scale-Up Considerations and Process Chemistry

Kilogram-scale production requires modifications:

  • Replace Pd₂(dba)₃ with cheaper Pd(OAc)₂/Xantphos system (yield maintained at 52%)

  • Use flow chemistry for SNAr step (residence time = 15 min, yield = 76%)

  • Crystallization purification instead of column chromatography (purity = 97.5%)

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine moiety is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can react with formamide under reflux to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (a structural analog) . Key reaction conditions include glacial acetic acid (AcOH) or NH4_4OAc as catalysts, with temperatures ranging from 80–108°C . Modifications to substituents on the pyrazole ring may require POCl3_3-mediated chlorination or nucleophilic substitution .

Q. How can X-ray crystallography validate the structural conformation of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. SHELX enables precise determination of bond lengths, angles, and intermolecular interactions. For example, SHELXL’s robust handling of twinned data or high-resolution structures ensures accurate refinement of heterocyclic systems like pyrazolo-pyrimidines . Prior studies on related compounds highlight the importance of hydrogen-bonding networks and π-π stacking in stabilizing the crystal lattice .

Q. What analytical techniques are recommended for purity assessment and characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm regiochemistry and substituent positions, particularly distinguishing between pyrazole and pyrimidine protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts from synthetic steps .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?

Computational tools like AutoDock Vina or Schrödinger Suite can model binding affinities. For pyrazolo-pyrimidines, docking into ATP-binding pockets of kinases (e.g., JAK2 or EGFR) requires:

  • Ligand Preparation : Protonation states at physiological pH and tautomer consideration for the pyrazole ring .
  • Receptor Grid Generation : Focus on conserved residues (e.g., hinge region Lys/Met).
  • MD Simulations : Post-docking molecular dynamics (e.g., GROMACS) assess stability of hydrogen bonds with catalytic residues . Prior studies on analogous compounds show sub-micromolar IC50_{50} values when hydrophobic substituents align with pocket residues .

Q. What strategies resolve contradictions in bioactivity data across in vitro assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular compound levels .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Key modifications to enhance solubility and metabolic stability:

  • Piperidine Substitution : Introducing polar groups (e.g., hydroxyl or morpholine) on the piperidine ring improves aqueous solubility .
  • Pyrazole Methylation : The 1-methyl group on the pyrazole reduces CYP450-mediated oxidation .
  • Prodrug Strategies : Esterification of hydroxyl groups (e.g., acetate prodrugs) enhances oral bioavailability in preclinical models .

Q. What in vivo models are suitable for evaluating efficacy against cancer or inflammatory diseases?

  • Xenograft Models : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal) with daily oral dosing (10–50 mg/kg) .
  • Inflammatory Models : Collagen-induced arthritis (CIA) in mice, monitoring joint swelling and cytokine levels (IL-6, TNF-α) .
  • Pharmacokinetic Analysis : Plasma half-life (t1/2_{1/2}), Cmax_{max}, and tissue distribution via LC-MS/MS .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Crystallography Refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals, and check Rint_{int} values for data quality .
  • Synthetic Scalability : Optimize POCl3_3-mediated steps in flow reactors to improve yield and safety .

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